1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
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Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic organic compound that belongs to the tetrahydroquinoline family This compound is characterized by a quinoline core structure with a methyl group at the 1-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly reagents and solvents, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It modulates pathways related to dopamine metabolism and exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid:
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-9-5-3-2-4-8(9)6-7-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI Key |
LNPGSIAWGGRXHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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